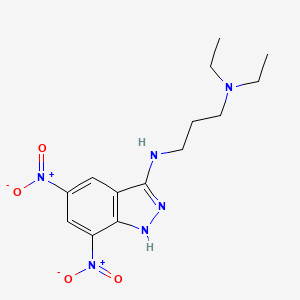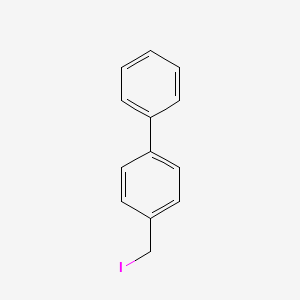
4-(Iodomethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)biphenyl is an organic compound with the molecular formula C13H11I It consists of a biphenyl structure with an iodine atom attached to the fourth position of one of the benzene rings and a methyl group attached to the same position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Iodomethyl)biphenyl can be synthesized through several methods. One common approach involves the iodination of 4-methylbiphenyl using iodine and a suitable oxidizing agent. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromomethylbiphenyl is reacted with an iodinating reagent .
Industrial Production Methods: In an industrial setting, the production of 4-iodomethylbiphenyl often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Iodomethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Products include biphenyl derivatives with extended carbon chains.
Oxidation and Reduction: Products include carboxylic acids and alkanes, respectively.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)biphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-iodomethylbiphenyl depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and methyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects. The pathways involved often include electrophilic aromatic substitution and cross-coupling reactions .
Comparación Con Compuestos Similares
4-Iodobiphenyl: Similar structure but lacks the methyl group.
4-Bromomethylbiphenyl: Similar structure with a bromine atom instead of iodine.
4-Chloromethylbiphenyl: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-(Iodomethyl)biphenyl is unique due to the presence of both an iodine atom and a methyl group on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H11I |
|---|---|
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
1-(iodomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11I/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
FKTNPISJMMSSJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


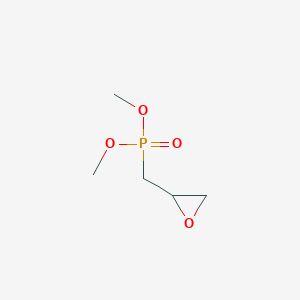
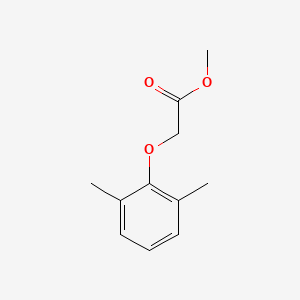
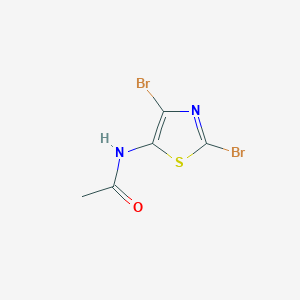
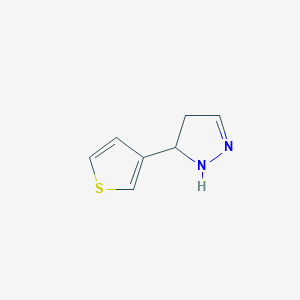
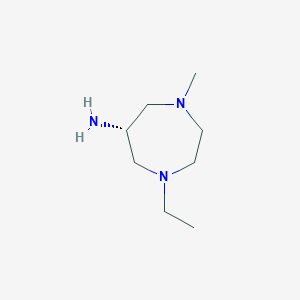
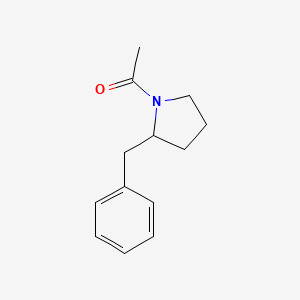
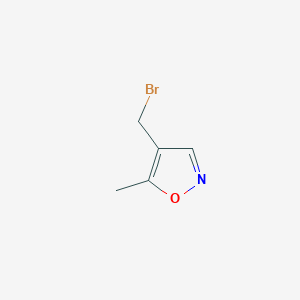
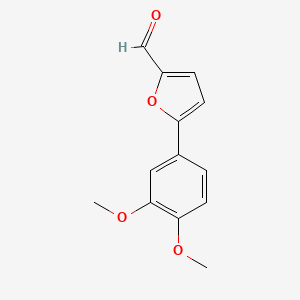
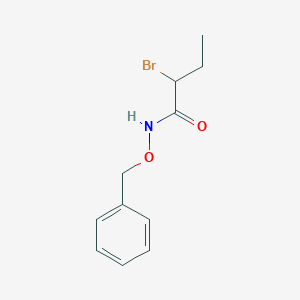
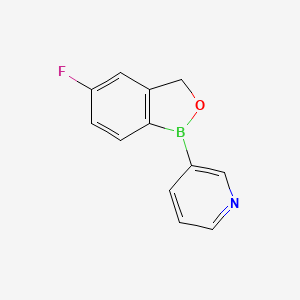
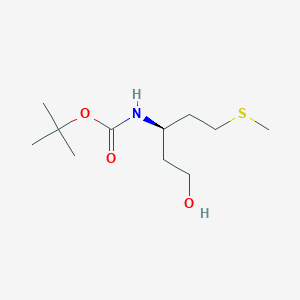
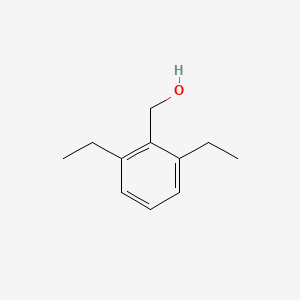
![1,3(2H,4H)-Isoquinolinedione, 2-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B8627725.png)
